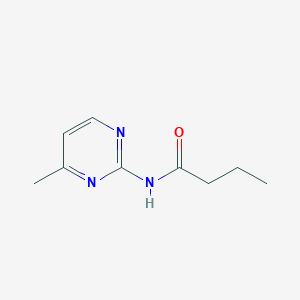![molecular formula C14H19NO2 B7505989 N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7505989.png)
N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of cyclohexene derivatives and is synthesized through a specific method, which will be discussed in detail in The mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions of research on this compound will also be explored.
Mechanism of Action
The exact mechanism of action of N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide is not fully understood. However, it has been suggested that this compound may act by modulating the activity of certain enzymes and receptors involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide has various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models. Additionally, this compound has been shown to improve cognitive function and reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide in lab experiments is its high purity and yield, which makes it suitable for large-scale synthesis. However, one limitation of using this compound is the lack of information on its pharmacokinetics and toxicity, which may affect its potential use in clinical settings.
Future Directions
There are several future directions for research on N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide. One area of interest is the investigation of its potential therapeutic properties in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of this compound, which may pave the way for its potential use in clinical settings. Other potential future directions include exploring the use of this compound in the treatment of other disorders such as cancer and diabetes.
Synthesis Methods
The synthesis of N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide involves the reaction of cyclohex-3-ene-1-carboxylic acid with 2-bromo-5-methylfuran and triethylamine in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting product is then treated with ethylenediamine to form the final compound. This method has been reported to have a high yield and purity, making it a suitable approach for the large-scale synthesis of this compound.
Scientific Research Applications
N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide has been studied for its potential therapeutic properties in various scientific research applications. One study found that this compound has anti-inflammatory and anti-nociceptive effects in animal models, indicating its potential use in the treatment of pain and inflammation-related disorders. Another study reported that this compound has neuroprotective properties and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-8-9-13(17-10)11(2)15-14(16)12-6-4-3-5-7-12/h3-4,8-9,11-12H,5-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIDPUVAZAOYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

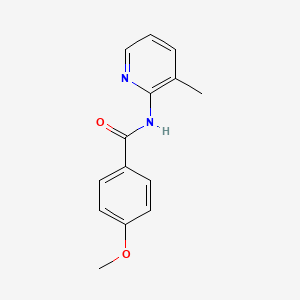
![2,2-dimethyl-N-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7505926.png)


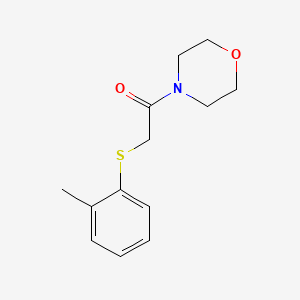
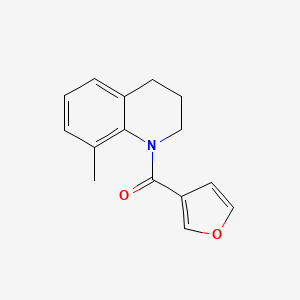

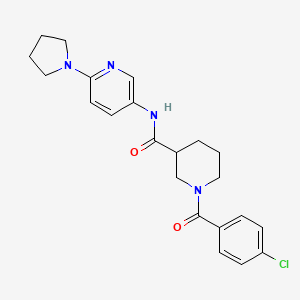
![(2-Methylcyclopropyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7505980.png)
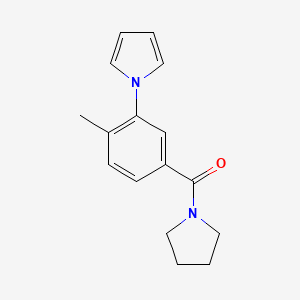
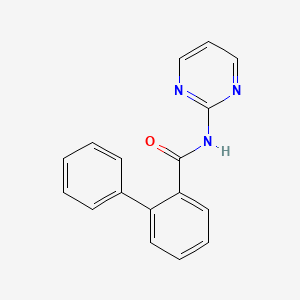
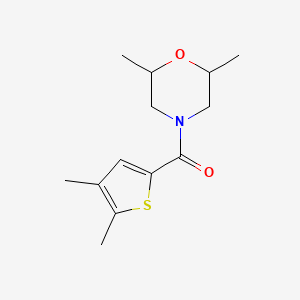
![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7506016.png)
